Eltenac

COX selectivity species-dependent pharmacology equine whole blood assay

For R&D seeking a structurally distinct thiopheneacetic acid NSAID, Eltenac (CAS 72895-88-6) is the authentic standard. Its unique species-dependent COX selectivity—preferential COX-2 inhibition in equine models versus non-selective in humans—makes it irreplaceable for comparative veterinary pharmacology. Unlike generic acetic acid derivatives, Eltenac provides a validated scaffold for COX-2 inhibitor SAR studies and a 5-fold equine safety margin. This high-purity reference standard is exclusively for laboratory use and is not for human or veterinary application.

Molecular Formula C12H9Cl2NO2S
Molecular Weight 302.2 g/mol
CAS No. 72895-88-6
Cat. No. B1671186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEltenac
CAS72895-88-6
SynonymsB78820;  BY820;  B 78820;  BY 820;  B-78820;  BY-820
Molecular FormulaC12H9Cl2NO2S
Molecular Weight302.2 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)NC2=CSC=C2CC(=O)O)Cl
InChIInChI=1S/C12H9Cl2NO2S/c13-8-2-1-3-9(14)12(8)15-10-6-18-5-7(10)4-11(16)17/h1-3,5-6,15H,4H2,(H,16,17)
InChIKeyAELILMBZWCGOSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Eltenac (CAS 72895-88-6): Veterinary NSAID Thiopheneacetic Acid COX Inhibitor Procurement Specifications


Eltenac (CAS 72895-88-6), chemically 4-[(2,6-dichlorophenyl)amino]-3-thiopheneacetic acid (C12H9Cl2NO2S, MW 302.18), is a non-steroidal anti-inflammatory drug (NSAID) belonging to the thiopheneacetic acid class [1]. Developed as a structural analog of diclofenac with the benzene ring substituted by a thiophene heterocycle, Eltenac functions as a cyclooxygenase (COX) inhibitor and is approved exclusively for veterinary use—primarily as an injectable formulation for horses [2].

Eltenac (72895-88-6) Sourcing: Why Substitution with Other NSAIDs Is Not Scientifically Justified


Substituting Eltenac with other NSAIDs—even those within the same acetic acid derivative class (e.g., diclofenac, ketoprofen) or veterinary NSAIDs (e.g., flunixin meglumine)—is scientifically invalid due to fundamental differences in COX selectivity profiles across species, pharmacokinetic parameters governing dosing frequency, and gastrointestinal safety margins [1]. Critically, Eltenac's COX selectivity demonstrates profound species-dependent divergence: while non-selective in human whole blood, Eltenac exhibits preferential COX-2 inhibition in equine whole blood, whereas naproxen remains non-selective across species [2]. This species-specific pharmacology cannot be extrapolated to other NSAIDs and directly impacts therapeutic efficacy and adverse effect profiles in equine patients.

Eltenac (72895-88-6) Technical Specifications: Quantitative Comparative Evidence for Scientific Selection


COX Selectivity Profile: Species-Dependent Divergence Between Human and Equine Whole Blood

Eltenac exhibits a species-dependent COX selectivity profile that fundamentally differentiates it from naproxen. In isolated human whole blood, Eltenac is non-selective with IC50 values of 0.03 μM for both COX-1 and COX-2 (ratio ~1:1) . However, in equine whole blood, Eltenac acts as a preferential COX-2 inhibitor in vitro, whereas naproxen maintains non-selectivity both in vitro and ex vivo across both species [1]. This species-dependent pharmacological divergence means that in vitro data from human assays cannot predict equine COX selectivity, and naproxen cannot substitute for Eltenac's equine-specific preferential COX-2 inhibition profile.

COX selectivity species-dependent pharmacology equine whole blood assay in vitro pharmacodynamics

Anti-Inflammatory Efficacy: Rat Paw Edema Model Comparison with Diclofenac

In a standardized rat paw edema model, Eltenac demonstrated comparable anti-inflammatory efficacy to diclofenac. At a dose of 10 mg/kg, Eltenac produced 52% reduction in edema volume, while diclofenac produced 51% reduction under identical experimental conditions [1]. This quantitatively equivalent anti-inflammatory potency positions Eltenac as a therapeutically comparable alternative to diclofenac in rodent inflammation models, with the added advantage of serving as a scaffold for developing COX-2 selective thiopheneacetic acid derivatives with COX-1/COX-2 ratios between 7.5- and 16-fold (comparable to Celecoxib at 13-fold) [1].

anti-inflammatory efficacy rat paw edema model in vivo inflammation diclofenac comparator

Equine Pharmacokinetics: Elimination Half-Life and Absence of Plasma Accumulation

Eltenac's pharmacokinetic profile in horses is characterized by a short elimination half-life and clinically significant absence of plasma accumulation during repeated dosing. Following intravenous administration of 0.5 mg/kg, the median terminal half-life of Eltenac is 2.40 hours (range, 2.11 to 3.25 hours) [1]. Importantly, after 5 days of repeated intravenous administration at 0.5 mg/kg/day, no plasma accumulation occurs, with steady-state volume of distribution remaining consistent at approximately 191-193 mL/kg across single and multiple doses [2]. This contrasts with other veterinary NSAIDs such as phenylbutazone, which exhibits a longer half-life (approximately 4-8 hours in horses) and potential for accumulation with repeated dosing.

equine pharmacokinetics elimination half-life plasma accumulation multiple-dose administration

Gastrointestinal Safety: Reduced GI Adverse Events with Topical Eltenac versus Oral Diclofenac

In a randomized, double-blind, multicenter clinical study of 290 patients with knee osteoarthritis comparing topical Eltenac 1% gel with oral diclofenac and placebo gel over 4 weeks, the incidence of gastrointestinal adverse reactions was three times higher in the oral diclofenac group compared to the topical Eltenac group [1]. Specifically, while both active treatments showed statistically significant differences from placebo in patients with more severe symptoms, the number of GI reactions was substantially lower with topical administration [1]. Local skin reactions were twice as frequent in the Eltenac group than in the placebo group, but these reactions subsided spontaneously [1].

gastrointestinal safety topical NSAID oral diclofenac adverse event profile

Equine Analgesic Efficacy: Dose-Response Plateau and Equivalence to Flunixin Meglumine

In horses with experimentally induced carpitis, Eltenac demonstrated a dose-response plateau at 0.5 mg/kg, beyond which no additional therapeutic benefit was observed [1]. Direct comparison with flunixin meglumine at 1.1 mg/kg revealed no significant differences between the two treatment groups at the pivotal 96-hour time point for multiple clinical endpoints including carpal circumference, carpal flexion angle, stride length, carpal hyperthermia, and signs of carpal pain [1]. This establishes Eltenac 0.5 mg/kg as therapeutically equivalent to flunixin meglumine 1.1 mg/kg (a 2.2-fold lower mg/kg dose) in this equine inflammatory pain model.

equine analgesia dose-response flunixin meglumine experimentally induced carpitis

Gastric Ulcerogenicity in Horses: Dose-Dependent Effect and Post-Mortem Findings

A controlled toxicity study in horses evaluated Eltenac administered intravenously once daily at doses of 0.5 mg/kg, 1.5 mg/kg, or 2.5 mg/kg for 15 consecutive days [1]. Glandular gastric ulcers, mild in severity, developed in seven animals during the treatment period, occurring more frequently in horses treated with high doses of Eltenac (P = 0.02) [1]. Gross post-mortem and histological examination did not reveal any signs of drug-related gastrointestinal, renal, or hepatic abnormalities [1]. Toxic effects were greatest at the 2.5 mg/kg dose, which is 5× the clinically effective dose plateau of 0.5 mg/kg established in the carpitis model [1].

equine gastric ulcer NSAID toxicity dose-dependent adverse effects veterinary safety

Eltenac (72895-88-6) Research and Industrial Application Scenarios Based on Quantitative Evidence


Equine Post-Operative Pain Management and Acute Inflammatory Disorders

Eltenac is specifically indicated for equine post-operative pain and acute inflammation based on clinical trial data demonstrating significant pain relief for 24 hours after a single 1 mg/kg i.v. injection and anti-edematous effects maintained up to 48 hours after the last injection in a 3-day post-castration regimen [7]. The established dose-response plateau at 0.5 mg/kg provides a defined therapeutic window, while the absence of plasma accumulation after 5 days of repeated dosing supports safe multi-day protocols [5]. The 5-fold safety margin between therapeutic (0.5 mg/kg) and toxic (2.5 mg/kg) doses further supports its use in acute equine care settings [3].

Topical NSAID Formulation Development and Comparative Safety Studies

Eltenac 1% gel serves as a validated topical NSAID reference for formulation development and safety comparison studies. Clinical evidence from a 290-patient randomized trial establishes that topical Eltenac provides analgesic efficacy comparable to oral diclofenac in OA patients with severe symptoms while reducing gastrointestinal adverse events by 3-fold [7]. This safety differential makes Eltenac gel an appropriate comparator for studies evaluating localized NSAID delivery systems or investigating strategies to minimize systemic NSAID exposure in chronic inflammatory conditions [7]. Note that dose-finding studies have shown variable efficacy outcomes, with some trials not achieving confirmatory proof of efficacy in the total study population, suggesting patient stratification by baseline severity may be critical for study design [5].

COX Inhibitor Reference Standard and Thiopheneacetic Acid Scaffold for SAR Studies

As a non-selective COX inhibitor in human whole blood (IC50 = 0.03 μM for both COX-1 and COX-2), Eltenac provides a structurally distinct reference standard for COX inhibition assays and serves as a parent scaffold for developing selective COX-2 inhibitors [7]. Derivatives of Eltenac achieve COX-1/COX-2 selectivity ratios between 7.5- and 16-fold—comparable to Celecoxib (13-fold)—while maintaining anti-inflammatory efficacy in the rat paw edema model (36-45% edema reduction vs 52% for parent Eltenac) and demonstrating improved gastrointestinal tolerability [7]. Researchers conducting structure-activity relationship (SAR) studies or requiring a thiopheneacetic acid NSAID reference with fully characterized in vitro and in vivo pharmacology should prioritize Eltenac over phenylacetic acid NSAIDs (e.g., diclofenac) when the thiophene heterocycle scaffold is scientifically relevant [7].

Species-Specific Pharmacodynamic Research: Equine vs. Human COX Selectivity Modeling

Eltenac presents a unique research tool for investigating species-dependent NSAID pharmacodynamics. In vitro studies demonstrate that Eltenac is non-selective in human whole blood but acts as a preferential COX-2 inhibitor in equine whole blood, whereas naproxen remains non-selective across both species [7]. This species-dependent divergence makes Eltenac particularly valuable for comparative pharmacology studies examining the translational relevance of in vitro COX selectivity assays to in vivo species-specific responses, and for validating ex vivo whole blood assays as predictive models for clinical NSAID selectivity [7]. Researchers should note that in vitro selectivity findings require ex vivo confirmation, as demonstrated by Eltenac's shift from preferential COX-2 inhibition in vitro to non-selective inhibition ex vivo [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Eltenac

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.